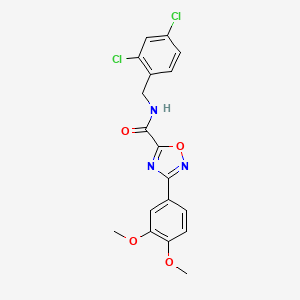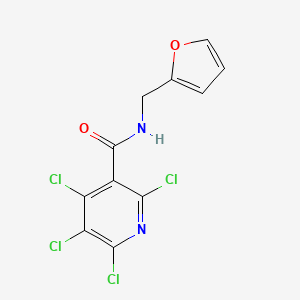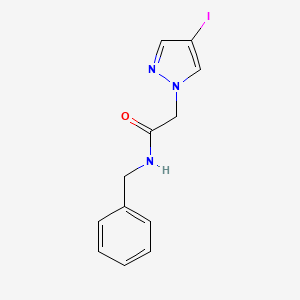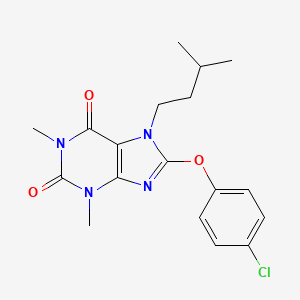![molecular formula C11H14FN3O3S B11075109 4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11075109.png)
4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the imidazolidinone ring. One common method involves the reaction of ethylenediamine with phosgene to form the imidazolidinone ring. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
4-Fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
類似化合物との比較
Similar Compounds
- 4-Fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]methacrylamide
- 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate
- Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates
Uniqueness
4-Fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of the fluorine atom, which enhances its lipophilicity and potentially its biological activity. The imidazolidinone ring also contributes to its stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C11H14FN3O3S |
|---|---|
分子量 |
287.31 g/mol |
IUPAC名 |
4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C11H14FN3O3S/c12-9-1-3-10(4-2-9)19(17,18)14-6-8-15-7-5-13-11(15)16/h1-4,14H,5-8H2,(H,13,16) |
InChIキー |
YAUXBUDXBLVLRB-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)N1)CCNS(=O)(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B11075040.png)


![N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}propanamide](/img/structure/B11075047.png)

![N'-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-2-methylbenzohydrazide](/img/structure/B11075060.png)
![5-Methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carbohydrazide](/img/structure/B11075067.png)
![N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]thiophene-2-carboxamide](/img/structure/B11075072.png)
![2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-oxo-3-pyrazolyl]acetic acid methyl ester](/img/structure/B11075077.png)
![ethyl 4-({(2Z)-3-cyclopropyl-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11075081.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclohexanecarboxamide](/img/structure/B11075084.png)

![3-amino-8,13,13-trimethyl-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2,4,6-tetraene-9-thione](/img/structure/B11075093.png)

